molecular formula C9H13NO5 B055898 2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid CAS No. 123000-45-3

2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid

Cat. No. B055898
CAS RN: 123000-45-3
M. Wt: 215.2 g/mol
InChI Key: YPCIKCQPODDZAT-LYFYHCNISA-N
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Description

2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid, also known as MNMA, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MNMA is a cyclopentane derivative that contains a nitromethyl group and a carboxylic acid group.

Mechanism of Action

The mechanism of action of 2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in disease progression. 2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid has been shown to have a variety of biochemical and physiological effects. 2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the production of pro-inflammatory cytokines. 2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid is its high purity and stability, which makes it suitable for use in lab experiments. 2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of 2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid is its potential toxicity, which requires careful handling and monitoring during lab experiments.

Future Directions

There are several future directions for research on 2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid. One direction is to further investigate its potential as a therapeutic agent in various diseases, such as cancer, inflammation, and neurological disorders. Another direction is to study the mechanism of action of 2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid in more detail, in order to identify new targets for drug development. Finally, future research could focus on developing new synthetic methods for 2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid that are more efficient and environmentally friendly.

Synthesis Methods

The synthesis method of 2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid involves the reaction of 2-cyclopentenone with nitromethane in the presence of a base, followed by the addition of methylmagnesium chloride and subsequent hydrolysis to yield the final product. This method has been optimized to produce high yields of 2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid with high purity.

Scientific Research Applications

2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. 2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid has been studied for its potential as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5/c1-5-2-8(11)6(3-9(12)13)7(5)4-10(14)15/h5-7H,2-4H2,1H3,(H,12,13)/t5-,6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCIKCQPODDZAT-LYFYHCNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(C1C[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)[C@H]([C@@H]1C[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352119
Record name AC1LEXQW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid

CAS RN

123000-45-3
Record name AC1LEXQW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1S-(1β,2α,3β)]-(+)-3-Methyl-2-(nitromethyl)-5-oxocyclopentaneacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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